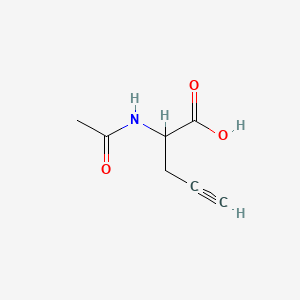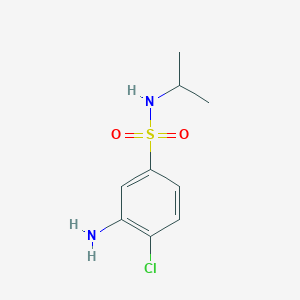
3-Amino-4-chloro-N-isopropylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-chloro-N-isopropylbenzenesulfonamide is a chemical compound with the molecular formula C9H13ClN2O2S . It is used in various chemical reactions and has a molecular weight of 248.73 g/mol .
Synthesis Analysis
The synthesis of 3-Amino-4-chloro-N-isopropylbenzenesulfonamide involves several steps. One method involves the use of sodium tetrahydroborate and nickel (II) chloride hexahydrate in tetrahydrofuran and methanol at 0°C . Another method involves the use of 10% Pd/C and hydrazine hydrate in ethanol under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 3-Amino-4-chloro-N-isopropylbenzenesulfonamide consists of a benzene ring substituted with an amino group, a chloro group, and an isopropylbenzenesulfonamide group .Chemical Reactions Analysis
3-Amino-4-chloro-N-isopropylbenzenesulfonamide can participate in various chemical reactions. For instance, it can react with sodium tetrahydroborate and nickel (II) chloride hexahydrate in tetrahydrofuran and methanol at 0°C . It can also react with 10% Pd/C and hydrazine hydrate in ethanol under an inert atmosphere .Physical And Chemical Properties Analysis
3-Amino-4-chloro-N-isopropylbenzenesulfonamide is a solid at room temperature. It should be stored at 2-8°C . Its exact boiling point is not mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Antitumor Properties
- Sulfonamide-focused libraries, including derivatives of benzenesulfonamide, have been evaluated for their antitumor properties. Compounds such as N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have shown promise as cell cycle inhibitors and have advanced to clinical trials due to their potential as antitumor agents (Owa et al., 2002).
Anti-HIV Activity
- A series of derivatives, including N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide, have been synthesized and tested for their potential anti-HIV-1 activity. These compounds have shown promising results in vitro (Brzozowski & Sa̧czewski, 2007).
Conformational Polymorphism
- The crystal and molecular structures of various forms of 4-amino-N-2-pyridinylbenzenesulfonamide (sulfapyridine) have been analyzed to understand their conformational polymorphism, providing insights into the structural variability of such compounds (Bar & Bernstein, 1985).
Topical Antiglaucoma Agents
- Certain derivatives of benzenesulfonamide have been tested as inhibitors of carbonic anhydrase isozymes, showing potential as topically acting antiglaucoma agents. Some derivatives have demonstrated good in vivo activity and prolonged duration of action (Mincione et al., 2001).
Environmental Impact
- The transport characteristics of compounds like chlorsulfuron, a derivative of benzenesulfonamide, have been studied in soil columns to predict their mobility in agricultural soils, which is important for understanding their environmental impact (Veeh et al., 1994).
Diabetes Treatment
- Metahexamide, a compound related to benzenesulfonamide, has been studied for its effects in diabetic patients, showing promise as a hypoglycemic agent (Pollen et al., 1960).
Safety And Hazards
3-Amino-4-chloro-N-isopropylbenzenesulfonamide is classified as a warning substance. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking or smoking when using this product .
Eigenschaften
IUPAC Name |
3-amino-4-chloro-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(2)12-15(13,14)7-3-4-8(10)9(11)5-7/h3-6,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOICKWCDYSFTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chloro-N-isopropylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

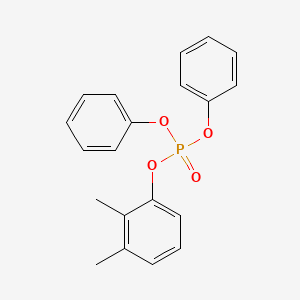
![Ethyl 2-[(2-chloroacetyl)amino]acetate](/img/structure/B1346035.png)
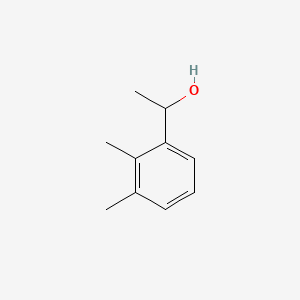
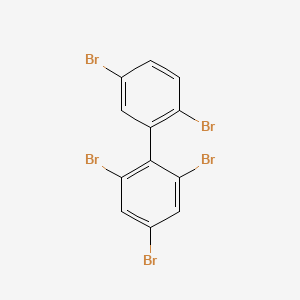
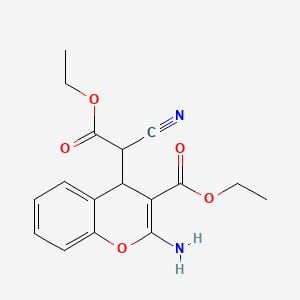
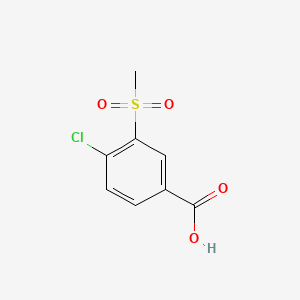
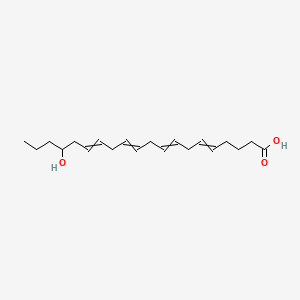
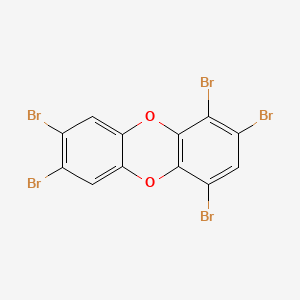
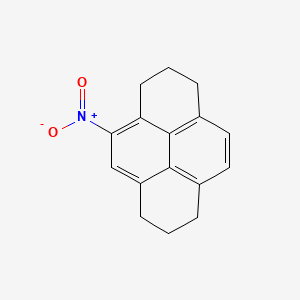

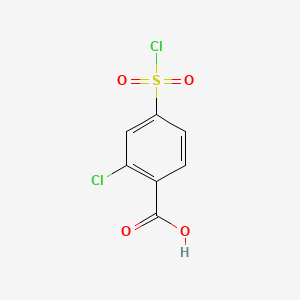
![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)
![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)
